molecular formula C9H11N5O4 B12810407 2,2'-Anhydro-3'-azido-2',3'-dideoxy-2',3'-secouridine CAS No. 130515-69-4

2,2'-Anhydro-3'-azido-2',3'-dideoxy-2',3'-secouridine

Cat. No.: B12810407
CAS No.: 130515-69-4
M. Wt: 253.22 g/mol
InChI Key: UIKBKVGMMQDXEF-POYBYMJQSA-N
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Description

2,2’-Anhydro-3’-azido-2’,3’-dideoxy-2’,3’-secouridine is a nucleoside analog that has garnered attention for its potential antiviral properties, particularly against human immunodeficiency virus (HIV). This compound is structurally related to other nucleoside analogs that inhibit viral replication by targeting viral enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Anhydro-3’-azido-2’,3’-dideoxy-2’,3’-secouridine typically involves the transformation of ribonucleosides into 2’,3’-dideoxynucleoside derivatives. This process includes radical deoxygenation of xanthate using environmentally friendly and low-cost reagents. Bromoethane or 3-bromopropanenitrile is used as the alkylating agent to prepare the ribonucleoside 2’,3’-bisxanthates. The subsequent radical deoxygenation reaction employs tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) to replace hazardous reagents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable protocols are often applied to optimize yield and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,2’-Anhydro-3’-azido-2’,3’-dideoxy-2’,3’-secouridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2,2’-Anhydro-3’-azido-2’,3’-dideoxy-2’,3’-secouridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-Anhydro-3’-azido-2’,3’-dideoxy-2’,3’-secouridine involves its incorporation into viral DNA by viral reverse transcriptase. Once incorporated, it acts as a chain terminator, preventing further elongation of the viral DNA. This inhibition of viral replication is crucial in its antiviral activity .

Comparison with Similar Compounds

Similar Compounds

    3’-Azido-2’,3’-dideoxythymidine (AZT): Another nucleoside analog used as an antiviral agent.

    2’,3’-Dideoxyinosine (ddI): Used in the treatment of HIV.

    2’,3’-Dideoxycytidine (ddC): Another antiviral nucleoside analog

Uniqueness

2,2’-Anhydro-3’-azido-2’,3’-dideoxy-2’,3’-secouridine is unique due to its specific structural modifications, which enhance its antiviral properties and reduce toxicity compared to other nucleoside analogs .

Properties

CAS No.

130515-69-4

Molecular Formula

C9H11N5O4

Molecular Weight

253.22 g/mol

IUPAC Name

(3R)-3-[(2S)-1-azido-3-hydroxypropan-2-yl]oxy-2,3-dihydro-[1,3]oxazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C9H11N5O4/c10-13-11-3-6(4-15)18-8-5-17-9-12-7(16)1-2-14(8)9/h1-2,6,8,15H,3-5H2/t6-,8+/m0/s1

InChI Key

UIKBKVGMMQDXEF-POYBYMJQSA-N

Isomeric SMILES

C1[C@H](N2C=CC(=O)N=C2O1)O[C@@H](CN=[N+]=[N-])CO

Canonical SMILES

C1C(N2C=CC(=O)N=C2O1)OC(CN=[N+]=[N-])CO

Origin of Product

United States

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